molecular formula C12H22N2O2 B570607 Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate CAS No. 1216936-29-6

Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

Cat. No. B570607
M. Wt: 226.32
InChI Key: YQZFKXWWUMMHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2 . It has a molecular weight of 226.32 . It is used as a reagent in the synthesis of RET kinase inhibitors .


Molecular Structure Analysis

The InChI code for Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-5-12(6-9-14)4-7-13-12/h13H,4-9H2,1-3H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Environmental Impact and Remediation

Studies have examined the environmental behavior and remediation strategies for ethers like methyl tert-butyl ether (MTBE), which shares structural similarities with the compound of interest. These ethers are noted for their high solubility in water and weak adsorption to subsurface solids, complicating their removal from contaminated water sources. However, advancements in degradation technologies, including cold plasma reactors and microbial degradation, offer promising methods for mitigating pollution caused by such compounds (Hsieh et al., 2011); (Schmidt et al., 2004).

Synthetic Applications

Tert-butyl-containing compounds serve as crucial intermediates in the synthesis of various chemicals, highlighting their importance in the chemical industry. For instance, their role in the synthesis of N-heterocycles via sulfinimines has been reviewed, demonstrating their utility in producing pharmaceutically relevant structures with high stereoselectivity (Philip et al., 2020). Moreover, the formation of MTBE on supported and unsupported catalysts emphasizes the relevance of tert-butyl compounds in improving fuel quality (Bielański et al., 2003).

Material Science and Technology

The applications extend into material science, where tert-butyl groups enhance the properties of polymers and composites. The review on polymer membranes for the purification of fuel additives, such as MTBE, underscores the significance of tert-butyl derivatives in environmental technologies, providing insights into efficient separation methods to meet industrial needs (Pulyalina et al., 2020).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 . It’s recommended to handle the compound with appropriate protective equipment and to avoid inhaling it, getting it on skin or in eyes, and swallowing it .

properties

IUPAC Name

tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-6-12(14)4-7-13-8-5-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZFKXWWUMMHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719158
Record name tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

CAS RN

1216936-29-6
Record name tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.